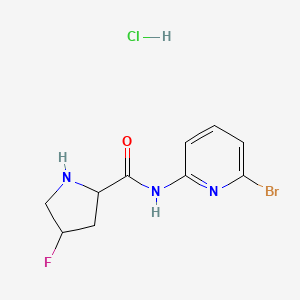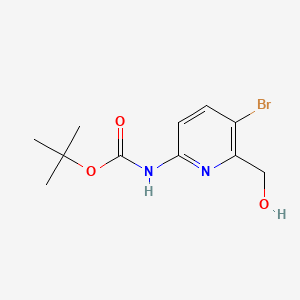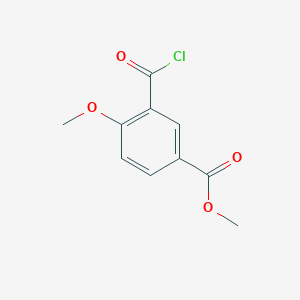
Methyl 3-(chlorocarbonyl)-4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(chlorocarbonyl)-4-methoxybenzoate: is an organic compound with the molecular formula C9H7ClO3 It is a derivative of benzoic acid, featuring a chlorocarbonyl group and a methoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-(chlorocarbonyl)-4-methoxybenzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 4-methoxybenzoate using thionyl chloride (SOCl2) or oxalyl chloride (COCl) in the presence of a catalyst such as dimethylformamide (DMF). The reaction typically occurs under reflux conditions, resulting in the formation of the desired chlorocarbonyl derivative.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent yields. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can enhance the scalability and safety of the production process.
化学反应分析
Types of Reactions: Methyl 3-(chlorocarbonyl)-4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to yield 4-methoxybenzoic acid and hydrochloric acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or thiol (RSH) under mild to moderate conditions.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Amides, esters, or thioesters.
Hydrolysis: 4-Methoxybenzoic acid and hydrochloric acid.
Reduction: 4-Methoxybenzyl alcohol.
科学研究应用
Chemistry: Methyl 3-(chlorocarbonyl)-4-methoxybenzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound can be utilized in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors. Its derivatives may exhibit biological activity, making it a potential lead compound for drug development.
Industry: The compound is employed in the production of specialty chemicals and materials. Its derivatives can be used as building blocks for polymers, resins, and coatings.
作用机制
The mechanism of action of methyl 3-(chlorocarbonyl)-4-methoxybenzoate primarily involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its utility in various synthetic transformations, where it can form stable covalent bonds with nucleophilic species.
相似化合物的比较
Methyl 3-(chlorocarbonyl)benzoate: Lacks the methoxy group, resulting in different reactivity and applications.
Methyl 4-methoxybenzoate: Lacks the chlorocarbonyl group, making it less reactive towards nucleophiles.
Methyl 3-(bromocarbonyl)-4-methoxybenzoate:
Uniqueness: Methyl 3-(chlorocarbonyl)-4-methoxybenzoate is unique due to the presence of both the chlorocarbonyl and methoxy groups, which confer distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis.
属性
IUPAC Name |
methyl 3-carbonochloridoyl-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-14-8-4-3-6(10(13)15-2)5-7(8)9(11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIZJYNTSARONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B13923043.png)
![Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B13923086.png)
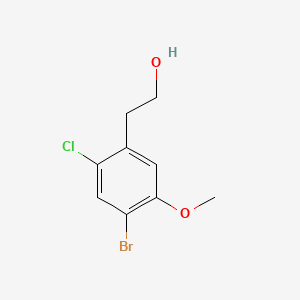
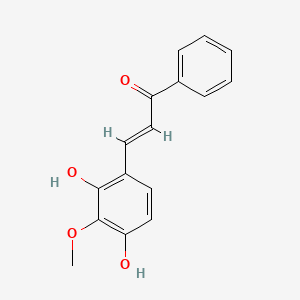
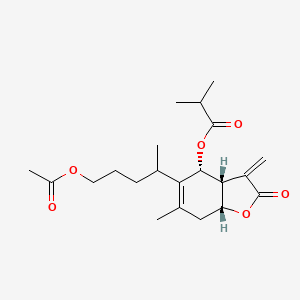
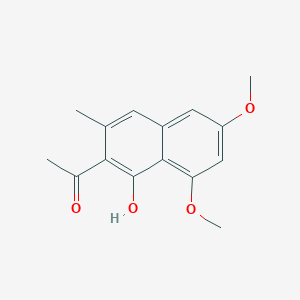
![Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13923098.png)
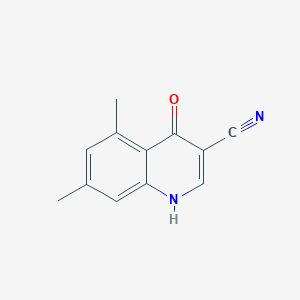
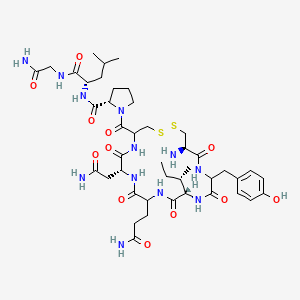
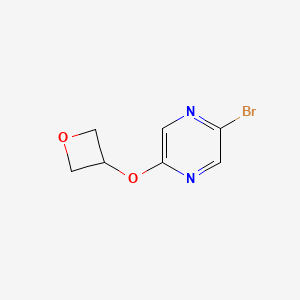
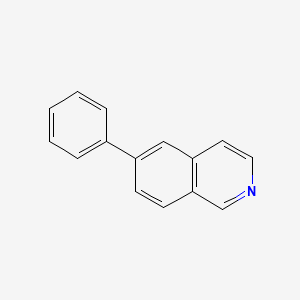
![6-Methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13923118.png)
